molecular formula C22H22N4O2 B7706973 2-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7706973
M. Wt: 374.4 g/mol
InChI Key: DWZHDCYPZOJFPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, stability, and acidity/basicity may also be included .

Mechanism of Action

Target of Action

The primary targets of 2-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are currently unknown. This compound is structurally related to the benzimidazole class of molecules , which are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Benzimidazole derivatives are generally known to interact with their targets via non-covalent interactions such as hydrogen bonding and π-π stacking . The exact nature of these interactions would depend on the specific target and the chemical structure of the compound.

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound .

Properties

IUPAC Name

2-ethoxy-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-26-21-17(13-15-11-10-14(3)12-18(15)23-21)20(25-26)24-22(27)16-8-6-7-9-19(16)28-5-2/h6-13H,4-5H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZHDCYPZOJFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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